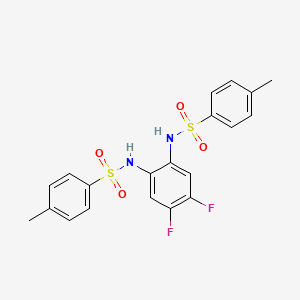

N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is a useful research compound. Its molecular formula is C20H18F2N2O4S2 and its molecular weight is 452.49. The purity is usually 95%.

BenchChem offers high-quality N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide), a compound featuring a difluorophenylene moiety and sulfonamide groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C18H18F2N2O2S2

- Molecular Weight : 386.47 g/mol

- IUPAC Name : N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide)

The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.

Synthesis

The synthesis of N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves the following steps:

- Preparation of 4-Methylbenzenesulfonamide : This is synthesized through the reaction of p-toluenesulfonyl chloride with an amine.

- Formation of the Difluorophenylene Linkage : The difluorobenzene derivative is reacted with the sulfonamide under suitable conditions to form the final bis(sulfonamide) compound.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

The biological activity of N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate biosynthesis.

- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic factors.

- Cell Cycle Arrest : It disrupts normal cell cycle progression in cancer cells, leading to increased cell death.

Study 1: Antibacterial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, researchers tested N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) against a panel of clinically isolated bacterial strains. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent for resistant infections.

Study 2: Anticancer Properties

Another study published in Cancer Research investigated the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, and N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is no exception. Studies have shown that this compound exhibits significant activity against various bacterial strains. Its structural features contribute to its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Potential as Anticancer Agent

Research indicates that compounds with sulfonamide groups can exhibit anticancer properties. The difluorophenylene moiety enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and target cancerous cells effectively. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines .

Materials Science

Polymer Chemistry

N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is utilized as a monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Organic Light Emitting Diodes (OLEDs)

The compound's structural characteristics make it a candidate for applications in OLED technology. Its ability to form stable thin films can be exploited to create efficient light-emitting layers in OLED devices. Studies have shown that devices incorporating this compound exhibit enhanced luminescence and operational stability .

Environmental Applications

Water Treatment

Due to its antimicrobial properties, N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is being explored for use in water treatment processes. It can effectively inhibit the growth of pathogenic microorganisms in water systems, thereby improving water quality and safety .

Pesticide Formulation

The compound's efficacy against specific pests has led to its investigation as an active ingredient in pesticide formulations. Its dual action as both a fungicide and bactericide makes it a valuable addition to integrated pest management strategies .

Case Studies

Propiedades

IUPAC Name |

N-[4,5-difluoro-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O4S2/c1-13-3-7-15(8-4-13)29(25,26)23-19-11-17(21)18(22)12-20(19)24-30(27,28)16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDAVJRLOHQADX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.